molecular formula C9H6S4 B097079 5-Mercapto-4-phenyl-3H-1,2-dithiole-3-thione CAS No. 16101-90-9

5-Mercapto-4-phenyl-3H-1,2-dithiole-3-thione

Cat. No.: B097079
CAS No.: 16101-90-9
M. Wt: 242.4 g/mol
InChI Key: AQMVADRHHHVXAA-UHFFFAOYSA-N
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Description

5-Mercapto-4-phenyl-3H-1,2-dithiole-3-thione is a compound with the molecular formula C9H6S4. It belongs to the class of 3H-1,2-dithiole-3-thiones, which are polysulfur-containing heterocycles. These compounds have gained significant interest due to their role as sources of hydrogen sulfide, an endogenously produced gaseous signaling molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Mercapto-4-phenyl-3H-1,2-dithiole-3-thione involves several well-known procedures and novel transformations for building the 1,2-dithiole-3-thione ring. One common method involves the treatment of dialkyl malonates with a mixture of elemental sulfur and phosphorus pentasulfide in refluxing xylene, resulting in 4-substituted 5-alkylthio-3H-1,2-dithiole-3-thiones as the major products .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using the same principles as laboratory methods, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Mercapto-4-phenyl-3H-1,2-dithiole-3-thione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form disulfides.

    Reduction: Reduction reactions can convert the compound into thiols.

    Substitution: The compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products

    Oxidation: Disulfides are the major products.

    Reduction: Thiols are formed as major products.

    Substitution: Various substituted derivatives are formed depending on the nucleophile used.

Scientific Research Applications

5-Mercapto-4-phenyl-3H-1,2-dithiole-3-thione has several scientific research applications:

    Chemistry: It is used as a precursor for synthesizing other sulfur-containing heterocycles.

    Biology: The compound is studied for its role in hydrogen sulfide signaling pathways.

    Medicine: Research is ongoing into its potential therapeutic effects due to its ability to release hydrogen sulfide.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which 5-Mercapto-4-phenyl-3H-1,2-dithiole-3-thione exerts its effects involves the release of hydrogen sulfide. This gaseous signaling molecule interacts with various molecular targets and pathways, including:

    Enzymes: Modulation of enzyme activity.

    Ion Channels: Regulation of ion channel function.

    Signaling Pathways: Involvement in signaling pathways related to inflammation and oxidative stress.

Comparison with Similar Compounds

Similar Compounds

  • 4-Phenyl-3H-1,2-dithiole-3-thione
  • 5-Methyl-4-phenyl-3H-1,2-dithiole-3-thione
  • 5-Ethyl-4-phenyl-3H-1,2-dithiole-3-thione

Uniqueness

5-Mercapto-4-phenyl-3H-1,2-dithiole-3-thione is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it undergoes. Its ability to release hydrogen sulfide also sets it apart from other similar compounds.

Properties

IUPAC Name

4-phenyl-5-sulfanyldithiole-3-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6S4/c10-8-7(9(11)13-12-8)6-4-2-1-3-5-6/h1-5,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQMVADRHHHVXAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SSC2=S)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20384213
Record name 4-Phenyl-5-sulfanyl-3H-1,2-dithiole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16101-90-9
Record name 4-Phenyl-5-sulfanyl-3H-1,2-dithiole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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